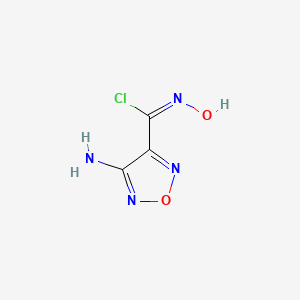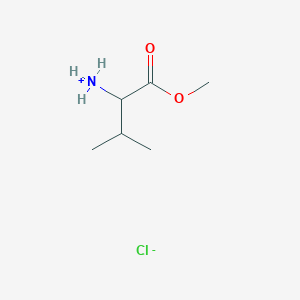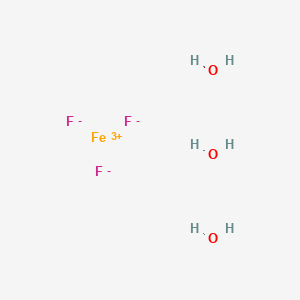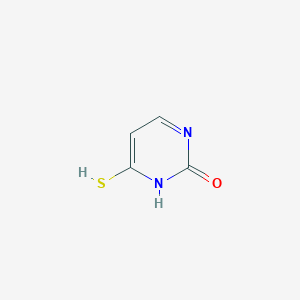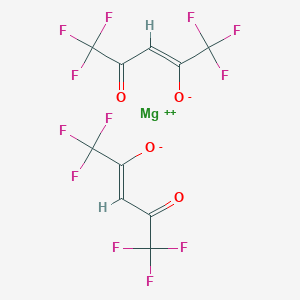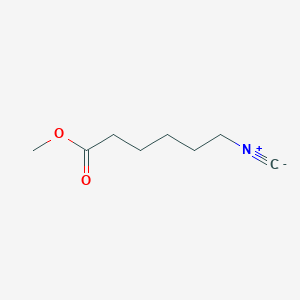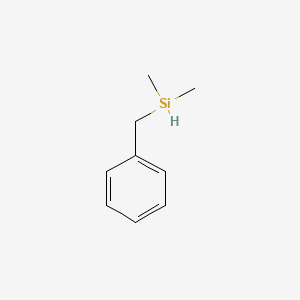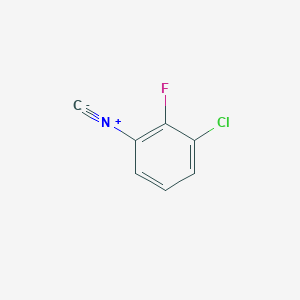
2,3-Oxiranedicarboxylic acid
概要
説明
trans-2,3-epoxysuccinic acid is a natural product found in Aspergillus fumigatus with data available.
科学的研究の応用
Synthesis of Natural Products : The Lewis acid treatment of 2,3-epoxysulfonates, which includes 2,3-Oxiranedicarboxylic acid, can lead to the rearrangement of products used in the synthesis of natural products like (-)-aphanorphine and (-)-alpha-herbertenol (Kita et al., 2003).
Optical Resolution and Enantioselective Reduction : this compound is used in the optical resolution of tartaric acid and other compounds. It's also used in the enantioselective reduction of prochiral ketones to produce optically active alcohols, which are important in pharmaceuticals and other chemical applications (Saigo et al., 1982).
Biotransformation of Biochemicals : In biotechnological research, this compound derivatives are used for the efficient whole-cell biotransformation of compounds like 5-(hydroxymethyl)furfural into FDCA, an important chemical for sustainable and 'green' polyesters (Koopman et al., 2010).
Catalytic Production : It's involved in catalytic processes like the production of 2,5-Furandicarboxylic acid (FDCA), a biomass-derived alternative to petroleum-based products. This is crucial for developing sustainable and biodegradable materials (Nam et al., 2018).
Polymer Modification : this compound esters have been used to modify polymethacrylic and alginic acids, creating polymers with potentially varied applications in materials science (Brosse et al., 1988).
Synthesis of Amino Acids : It's also used in the synthesis of naturally occurring amino acids, like aziridine-2,3-dicarboxylic acid, which are important in various biological processes and pharmaceutical applications (Legters et al., 1991).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-Oxiranedicarboxylic acid can be achieved through the oxidation of glyoxalic acid using potassium permanganate.", "Starting Materials": [ "Glyoxalic acid", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve 10 g of glyoxalic acid in 50 mL of water", "Add 10 g of potassium permanganate to the solution and stir for 30 minutes", "Add 10 mL of concentrated sulfuric acid to the mixture and stir for an additional 30 minutes", "Filter the mixture to remove any precipitate", "Add 50 mL of water to the filtrate and adjust the pH to 7 using sodium hydroxide", "Extract the solution with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 2,3-Oxiranedicarboxylic acid as a white solid" ] } | |
CAS番号 |
6311-64-4 |
分子式 |
C4H5KO5 |
分子量 |
172.18 g/mol |
IUPAC名 |
potassium;hydride;oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H4O5.K.H/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;+1;-1 |
InChIキー |
JTUKXVBOOVPPPB-UHFFFAOYSA-N |
SMILES |
C1(C(O1)C(=O)O)C(=O)O |
正規SMILES |
[H-].C1(C(O1)C(=O)O)C(=O)O.[K+] |
関連するCAS |
3272-11-5 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

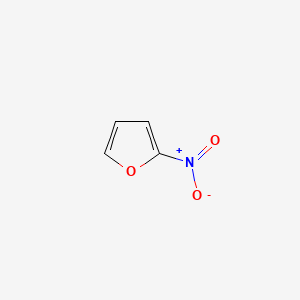
![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)
![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)
